molecular formula C8H17NO B1398776 4-Isopropylpiperidin-4-ol CAS No. 553631-46-2

4-Isopropylpiperidin-4-ol

Cat. No.: B1398776
CAS No.: 553631-46-2
M. Wt: 143.23 g/mol
InChI Key: AREAPMVZFHKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its unique chemical properties and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpiperidin-4-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the reduction of 4-isopropylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium on carbon or nickel. These methods are optimized for high efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylpiperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, nickel

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Isopropylpiperidin-4-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a versatile building block in organic chemistry. Researchers utilize it to synthesize heterocyclic compounds and other biologically active molecules.

Synthetic Pathways
Common synthetic routes for this compound include alkylation reactions of piperidine derivatives. For instance, the reaction of 4-piperidone with isopropyl bromide followed by reductive amination with ethylamine yields this compound effectively.

Biological Research

Neuropharmacological Studies
Recent studies have highlighted the compound's potential in neuropharmacology. For example, a study focusing on dopamine receptor modulation indicated that derivatives of this compound could enhance dopaminergic signaling. This modulation is significant for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia.

Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anticancer properties. Research shows it can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction through caspase activation pathways, suggesting its potential as an anticancer agent.

Pharmacological Applications

Therapeutic Potential
The compound is under investigation for its therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing new medications targeting central nervous system disorders.

Comparative Analysis with Similar Compounds
To better understand its unique properties and applications, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Activity
2-(1-Ethylpiperidin-4-yl)ethanamineEthyl-substituted piperidineCNS activity; potential antidepressant
2-(1-Cyclopentylpiperidin-4-yl)ethanamineCyclopentane-substituted piperidineAnticancer properties
2-(1-Isobutylpiperidin-4-yl)ethanamineIsobutyl-substituted piperidineNeuroprotective effects

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of a related compound on dopamine receptor modulation, revealing enhanced dopaminergic signaling beneficial for treating neurological conditions.
  • Anticancer Properties : In vitro studies demonstrated that a derivative of this compound significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol: Another piperidine derivative with similar structural features but different substituents.

    1-Isopropylpiperidin-4-ol: A closely related compound with slight variations in the isopropyl group position.

Uniqueness

4-Isopropylpiperidin-4-ol is unique due to its specific isopropyl substitution at the 4-position of the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

4-Isopropylpiperidin-4-ol is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a piperidine derivative characterized by the presence of an isopropyl group at the 4-position and a hydroxyl group at the same position. This structural configuration is believed to contribute to its biological activity, particularly in antimicrobial applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The compound's effectiveness can be attributed to several mechanisms:

  • Membrane Disruption : It has been observed that this compound can disrupt bacterial cell membranes, leading to cell lysis and death.
  • Inhibition of Biofilm Formation : The compound demonstrates the ability to inhibit biofilm formation, which is critical in preventing chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Synergistic Effects : When combined with other antibiotics, this compound has shown synergistic effects, enhancing the overall antibacterial efficacy.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 μg/mLMembrane disruption, biofilm inhibition
Pseudomonas aeruginosa1.0 μg/mLMembrane disruption
Escherichia coli0.75 μg/mLInhibition of protein synthesis

The biological activity of this compound can be attributed to several key mechanisms:

  • Cell Wall Synthesis Inhibition : Studies suggest that this compound interferes with bacterial cell wall synthesis, leading to structural weaknesses and eventual cell death.
  • Protein and DNA Synthesis Disruption : It may also affect the synthesis of proteins and nucleic acids within bacterial cells, further contributing to its antibacterial properties.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Clinical Efficacy Against MRSA : A case study involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated that treatment with formulations containing this compound significantly reduced bacterial load compared to standard treatments.
  • Biofilm Disruption in Chronic Wounds : Research conducted on chronic wound infections showed that topical applications of this compound effectively disrupted biofilms formed by pathogenic bacteria, leading to improved healing outcomes.

Properties

IUPAC Name

4-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAPMVZFHKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725968
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-46-2
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was obtained analogously to Example IP 5d from 9.85 g (42.2 mmol) of 1-benzyl-4-isopropylpiperidin-4-ol. Yield: 1.13 g (19% of theoretical); C8H17NO (M=143.227); calc.: molpeak (M+H)+: 144; found: molpeak (M+H)+: 144; Rf value: 0.07 (silica gel, EtOAc/MeOH/NH3 5:5:0.5).
[Compound]
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-isopropylpiperidin-4-ol
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylpiperidin-4-ol
Reactant of Route 2
4-Isopropylpiperidin-4-ol
Reactant of Route 3
4-Isopropylpiperidin-4-ol
Reactant of Route 4
4-Isopropylpiperidin-4-ol
Reactant of Route 5
4-Isopropylpiperidin-4-ol
Reactant of Route 6
4-Isopropylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.